molecular formula C15H12ClNO2 B1429735 9-Chloro-2,7-dimethoxyacridine CAS No. 6526-92-7

9-Chloro-2,7-dimethoxyacridine

Cat. No.: B1429735
CAS No.: 6526-92-7
M. Wt: 273.71 g/mol
InChI Key: BXRKDNPFLFXVAZ-UHFFFAOYSA-N
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Description

9-Chloro-2,7-dimethoxyacridine is a heterocyclic aromatic compound featuring an acridine core substituted with chlorine at position 9 and methoxy groups at positions 2 and 5. This compound belongs to a broader class of acridine derivatives, which are studied for their diverse chemical reactivity and biological applications. The chlorine atom at position 9 serves as a reactive site for nucleophilic substitution, enabling further functionalization, while the methoxy groups influence electronic and steric properties .

Synthesis: The synthesis of 9-chloroacridine derivatives typically involves condensation reactions of substituted anthranilic acids with phosphorus oxychloride (POCl₃) or Ullmann-type coupling reactions. For example, 9-chloro-2,4-dimethoxyacridine (a structural isomer) is synthesized via POCl₃-mediated cyclization of 2-[(2,4-dimethoxyphenyl)amino]benzoic acid, followed by purification using chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2,7-dimethoxyacridine typically involves the chlorination of 2,7-dimethoxyacridine. One common method includes the reaction of 2,7-dimethoxyacridine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 9-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-2,7-dimethoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Acridine derivatives, including 9-chloro-2,7-dimethoxyacridine, have been widely studied for their antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets effectively. Research indicates that acridines can function as antibiotics , antimalarials , and cytostatics . Specifically, 9-chloro derivatives have shown promise in inhibiting cancer cell proliferation and are considered potential candidates for drug development against various cancers due to their ability to induce apoptosis in malignant cells .

Fluorescent Probes
The incorporation of methoxy groups in the acridine structure enhances its photophysical properties, making it suitable for use as a fluorescent probe in biological imaging. These compounds can be utilized to visualize cellular processes or detect specific biomolecules through fluorescence microscopy techniques .

Photochemical Applications

Chemiluminescence
this compound is involved in chemiluminescent reactions. When oxidized in the presence of peroxides, it can produce electronically excited states that emit light. This property is exploited in various analytical applications, such as detecting reactive oxygen species or monitoring enzymatic reactions . The red shift of emission associated with methoxy substitutions is advantageous for enhancing signal detection in analytical chemistry.

Synthetic Applications

Precursor for Chemical Synthesis
The compound serves as a crucial precursor in the synthesis of other functionalized acridines through cross-coupling reactions like Suzuki-Miyaura and Kharasch-type reactions. These synthetic pathways allow for the development of new compounds with tailored properties for specific applications . The versatility of this compound facilitates the creation of multifunctionalizable scaffolds that can be further modified to enhance biological activity or photophysical properties.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to intercalate DNA, disrupting replication processes and inducing cell death .

Case Study 2: Fluorescent Imaging

Research has shown that acridine derivatives can be employed as fluorescent markers for amyloid plaques in neurodegenerative diseases like Alzheimer’s. The incorporation of this compound into imaging agents has led to improved specificity and sensitivity in detecting pathological aggregates in vivo .

Summary Table of Applications

Application AreaSpecific Use CasesRemarks
Medicinal ChemistryAnticancer agents, antimicrobial agentsEffective against various cancer types
Photochemical StudiesChemiluminescent probesUseful in analytical chemistry
Synthetic ChemistryPrecursor for cross-coupling reactionsEnables diverse functionalization
Biological ImagingFluorescent markers for disease detectionEnhanced specificity for amyloid imaging

Mechanism of Action

The mechanism of action of 9-Chloro-2,7-dimethoxyacridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents significantly impacts physicochemical properties:

  • 9-Chloro-2,4-dimethoxyacridine : Methoxy groups at positions 2 and 4 create a planar structure with enhanced π-π stacking interactions in crystal lattices, as observed in X-ray studies . The methoxy groups are nearly coplanar with the acridine ring (dihedral angles: 0.4° and 5.1°), promoting intermolecular hydrogen bonding .
  • 3,9-Dichloro-7-methoxy-2-nitroacridine : The nitro group at position 2 introduces strong electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to methoxy-substituted analogues .

Table 1: Structural and Electronic Comparison

Compound Substituents Key Properties
9-Chloro-2,7-dimethoxyacridine Cl (9), OMe (2,7) Moderate steric hindrance; balanced electron-donating effects from OMe groups
9-Chloro-2,4-dimethoxyacridine Cl (9), OMe (2,4) Planar structure with strong π-π interactions; used in chemiluminescence studies
9-Chloro-2-methoxyacridine Cl (9), OMe (2) Higher reactivity at position 9 due to reduced steric effects
3,9-Dichloro-7-methoxy-2-nitroacridine Cl (3,9), OMe (7), NO₂ (2) Electron-withdrawing NO₂ group reduces nucleophilic substitution

Biological Activity

9-Chloro-2,7-dimethoxyacridine is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This compound exhibits a range of mechanisms of action, primarily through DNA intercalation and inhibition of various cellular processes. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The biological activity of acridines, including this compound, is largely attributed to their planar aromatic structure, which facilitates intercalation into DNA. This interaction can lead to the disruption of DNA replication and transcription processes. Key mechanisms include:

  • DNA Intercalation : The planar structure allows for insertion between base pairs in DNA.
  • Topoisomerase Inhibition : Acridines can inhibit topoisomerases, enzymes crucial for DNA unwinding and replication.
  • Cell Cycle Arrest : Compounds like this compound have been shown to induce cell cycle arrest in various cancer cell lines.

Biological Activity Overview

Recent studies have documented various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it can induce apoptosis in lung adenocarcinoma cells through mechanisms involving p53 phosphorylation and DNA damage response pathways .
    • Table 1 summarizes IC50 values from recent studies on different cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MiaPaCa-25.0Induction of apoptosis
    U9370.90HDAC inhibition and DNA interaction
    AsPC-1>20Resistance profile observed
  • Antileishmanial Activity :
    • Research has shown that acridine derivatives exhibit potent antileishmanial activity. This compound was found to be effective against Leishmania promastigotes with selective toxicity profiles .
    • The mechanism appears to involve selective inhibition of Leishmania topoisomerase II without significant effects on mammalian cells.
  • Antibacterial and Antiviral Properties :
    • Acridine derivatives have shown broad-spectrum antibacterial and antiviral activities. The structural modifications in compounds like this compound enhance their efficacy against various pathogens .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Lung Cancer : A recent study evaluated the effects of this compound on lung adenocarcinoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through activation of the p53 pathway .
  • Antileishmanial Efficacy : Another study assessed the compound's efficacy against Leishmania parasites. It reported over 80% reduction in parasite load at low concentrations (1 µM), demonstrating its potential as a treatment option for leishmaniasis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-Chloro-2,7-dimethoxyacridine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via phosphorylation of substituted benzoic acids using POCl₃ under controlled heating (e.g., 400 K for 3 hours). Subsequent purification involves chromatographic methods (neutral Al₂O₃, CHCl₃/toluene) to isolate the product . Reaction yield depends on stoichiometric ratios (e.g., excess POCl₃) and solvent selection (e.g., CHCl₃ vs. ethanol for crystallization) .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal studies reveal planarity deviations (average 0.025 Å) in the acridine ring and bond-length variations (C–Cl: 1.719–1.748 Å), critical for verifying substituent placement . Complementary methods include ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., methoxy and chloro substituents) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • The compound shows solubility in polar organic solvents (ethanol, dimethylformamide) and acidic media, but limited solubility in non-polar solvents. Solubility profiles are critical for reaction design, particularly in derivatization or biological assays .

Advanced Research Questions

Q. How does the chemiluminescent behavior of 9-Chloro-2,7-dimethoxyacridinium derivatives correlate with structural modifications?

  • Substitution at position 9 (e.g., Cl vs. alkyl/aryl groups) and methoxy groups at positions 2/7 alter chemiluminescence quantum yields. For instance, methoxy groups induce red-shifted emission due to electron-donating effects, enhancing analytical sensitivity in peroxide detection . Mechanistic studies using H₂O₂ oxidation in alkaline media can quantify excited-state 10-alkyl-9-acridinone formation .

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

  • Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., MTT vs. apoptosis markers) or substituent stereochemistry. Dose-response validation, molecular docking (e.g., Autodock Vina for binding affinity analysis), and comparative SAR studies across homologs (e.g., thiazolidinone derivatives) help clarify structure-activity relationships .

Q. How can computational methods optimize the synthesis of this compound derivatives for targeted bioactivity?

  • In silico tools (e.g., Molinspiration Cheminformatics) predict pharmacokinetic properties (logP, polar surface area) and toxicity. For example, Way2Drug PharmaExpert identifies hydrazinoacridines with low hepatotoxicity risk, guiding synthetic prioritization . Docking simulations against therapeutic targets (e.g., human myosin 9b RhoGAP) refine substituent selection for enhanced binding .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

  • Spectrophotometric methods (e.g., UV-Vis at λmax ~410 nm) face interference from co-eluting analytes like aspirin. Resolution requires HPLC with C18 columns and mobile-phase optimization (e.g., acetonitrile:phosphate buffer, pH 3.0) to achieve baseline separation . Validation via spike-recovery experiments ensures accuracy in pharmaceutical formulations .

Q. Methodological Considerations

  • Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to resolve bond-length ambiguities .
  • Experimental Reproducibility : Document POCl₃ stoichiometry and reaction times rigorously to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to safety protocols for handling chlorinated solvents (e.g., CHCl₃) and corrosive reagents (e.g., trifluoromethanesulfonic acid) .

Properties

IUPAC Name

9-chloro-2,7-dimethoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRKDNPFLFXVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856603
Record name 9-Chloro-2,7-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-92-7
Record name 9-Chloro-2,7-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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